molecular formula C14H10Cl4S2 B1621861 1,2-Bis(2,6-dichlorobenzyl)disulfane CAS No. 5219-69-2

1,2-Bis(2,6-dichlorobenzyl)disulfane

Cat. No. B1621861
CAS RN: 5219-69-2
M. Wt: 384.2 g/mol
InChI Key: CDRVOBHPRUVIJW-UHFFFAOYSA-N
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Description

1,2-Bis(2,6-dichlorobenzyl)disulfane, also known by its chemical formula C14H10Cl4S2 , is a compound with a molecular weight of 384.17 g/mol . It falls under the category of organic building blocks, specifically aryls. The compound’s structure consists of two dichlorobenzyl groups connected by a disulfane (sulfur-sulfur) bridge .


Synthesis Analysis

The synthesis of 1,2-Bis(2,6-dichlorobenzyl)disulfane involves the reaction of 2,6-dichlorobenzyl chloride with sodium disulfide . This reaction results in the formation of the disulfane linkage between the two benzyl groups .


Molecular Structure Analysis

    Cl       Cl      \       /       S-S      /       \     Cl       Cl 

The compound exhibits a symmetrical arrangement due to the disulfane bridge connecting the two benzyl moieties .


Physical And Chemical Properties Analysis

  • Stability : Stable under normal storage conditions .

Scientific Research Applications

Synthesis and Chemistry

1,2-Bis(2,6-dichlorobenzyl)disulfane and related compounds have diverse applications in the field of chemistry and materials science. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines is significant in peptide and glycopeptide synthesis. These compounds serve as amino protecting groups and sulfurization reagents (Barany et al., 2005). Additionally, novel methods for the synthesis of functionalized unsymmetrical disulfanes highlight the versatility of disulfane derivatives in creating compounds with additional functionalities (Musiejuk et al., 2015).

Material Science

In the realm of material science, organodisulfide compounds like poly 1,2-bis(thiophen-3-ylmethyl)disulfane exhibit excellent electrochemical properties, making them potential candidates for cathode materials in lithium batteries. Their high specific capacity and electrochemical reversibility are notable features (Weng et al., 2009).

Coordination Chemistry

Bis(thiocarbonyl)disulfane and related molecules are involved in interesting reactions with metal species, offering an alternative route to metal complex and organometallic dithiophosphates and dithiophosphinates. These reactions include metal insertion, redistribution between metal-metal and sulfur-sulfur bonds, and addition to metal-metal multiple bonds (Haiduc & Goh, 2002).

Molecular Electronics and Probes

Some derivatives of 1,2-Bis(2,6-dichlorobenzyl)disulfane have been explored in molecular electronics and as fluorescent probes. For example, 2,6-Bis(arylsulfonyl)anilines, synthesized from related compounds, demonstrate high fluorescence emissions and are being studied for their potential in solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).

Safety And Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

properties

IUPAC Name

1,3-dichloro-2-[[(2,6-dichlorophenyl)methyldisulfanyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4S2/c15-11-3-1-4-12(16)9(11)7-19-20-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRVOBHPRUVIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSSCC2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381920
Record name 1,2-bis(2,6-dichlorobenzyl)disulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2,6-dichlorobenzyl)disulfane

CAS RN

5219-69-2
Record name 1,2-bis(2,6-dichlorobenzyl)disulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W He, Y Ding, J Tu, C Que, Z Yang, J Xu - Organic & Biomolecular …, 2018 - pubs.rsc.org
Primary alcohols are converted into dialkyl disulfides via heating in situ generated O-alkyl S-difluoro(ethoxycarbonyl)methyl xanthates from ethyl bromodifluoroacetate and potassium …
Number of citations: 13 pubs.rsc.org
Y Ding, J Tu, C Que - researchgate.net
Primary alcohols are converted into dialkyl disulfides via heating in situ generated O-alkyl S-difluoro (ethoxycarbonyl) methyl xanthates from ethyl bromodifluoroacetate and potassium …
Number of citations: 2 www.researchgate.net

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